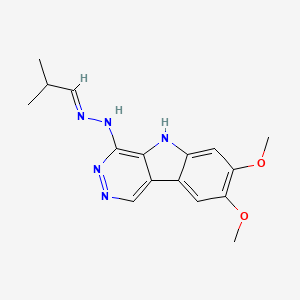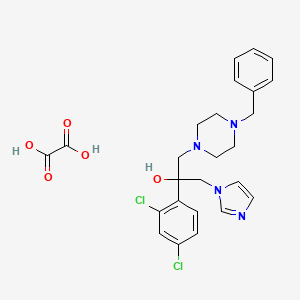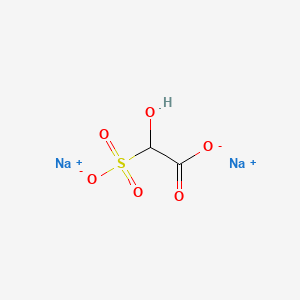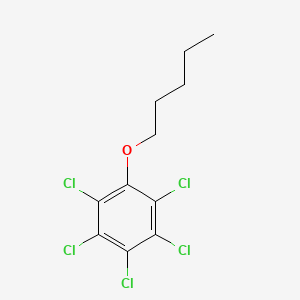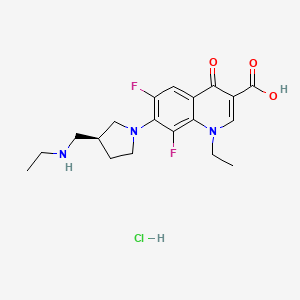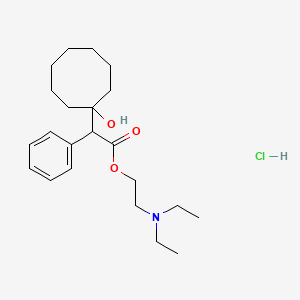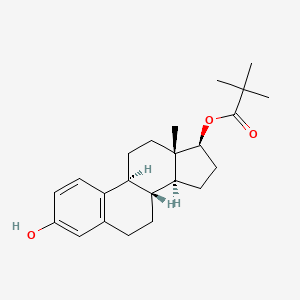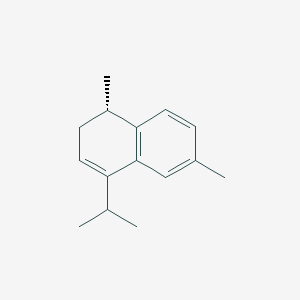
gamma-Calacorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Calacorene: is a sesquiterpenoid, a class of terpenes consisting of three isoprene units. It is an organic compound with the molecular formula C15H20 and a molecular weight of 200.3193 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Calacorene typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. . The reaction conditions often include a suitable solvent, temperature control, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process can be carried out using techniques like steam distillation or solvent extraction. The extracted compound is then purified using chromatographic methods to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Calacorene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce epoxides or hydroxylated derivatives, while reduction reactions can yield more saturated compounds .
Aplicaciones Científicas De Investigación
Gamma-Calacorene has various scientific research applications, including:
Chemistry: It is used as a model compound in the study of sesquiterpene biosynthesis and reaction mechanisms.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anticancer agent.
Industry: This compound is used in the fragrance and flavor industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of gamma-Calacorene involves its interaction with specific molecular targets and pathways. For example, in cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and activating cellular stress pathways . This leads to the sensitization of cancer cells to apoptosis and inhibition of tumor growth .
Comparación Con Compuestos Similares
Gamma-Calacorene can be compared with other sesquiterpenoids, such as:
Alpha-Calacorene: Similar in structure but differs in the position of double bonds.
Beta-Calacorene: Another isomer with different biological activities.
Germacrene: A sesquiterpene with a different carbon skeleton but similar biosynthetic pathways.
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits compared to other sesquiterpenoids .
Propiedades
Número CAS |
24048-45-1 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(1S)-1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3/t12-/m0/s1 |
Clave InChI |
YLIAZCIBLKJTKN-LBPRGKRZSA-N |
SMILES isomérico |
C[C@H]1CC=C(C2=C1C=CC(=C2)C)C(C)C |
SMILES canónico |
CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


